2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 2-chlorobenzyl group, and a 4-fluorobenzyl group
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c23-17-4-2-1-3-15(17)12-27-21(29)20-18(9-10-30-20)26-22(27)31-13-19(28)25-11-14-5-7-16(24)8-6-14/h1-10H,11-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUGKDISDAKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, focusing on its synthesis, biological activity, and potential therapeutic uses.
This compound exhibits potential biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds similar to this one can induce apoptosis in various cancer cell lines by disrupting DNA repair mechanisms and inhibiting topoisomerases.
Antimicrobial Properties
The compound may also possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The sulfanyl group is believed to play a significant role in disrupting bacterial cell membranes.
Data Summary from Biological Studies
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Enhanced cytotoxicity observed in cancer cell lines with methoxy substitutions. |
| Antibacterial Activity | Significant inhibition of bacterial growth noted against Staphylococcus aureus. |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with specific substituents exhibited increased cytotoxicity due to enhanced cellular uptake and interaction with DNA.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of related derivatives. The study found significant activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
Mechanism of Action
The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- **2-((3,4-dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and fluorobenzyl groups.
Biological Activity
The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and fluorophenyl groups may enhance its pharmacological profile by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds demonstrated that those with substituted amido or imino side chains showed potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium .
Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 12 | Staphylococcus aureus |
| 4e | 15 | Escherichia coli |
| 5g | 10 | Mycobacterium tuberculosis |
The minimum inhibitory concentrations (MICs) suggest that compounds like 4c and 5g are particularly effective against specific strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of thienopyrimidine derivatives. Compounds similar to our target have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, derivatives were tested for their ability to suppress COX-1 and COX-2 activity, with IC50 values indicating significant inhibition .
Table 2: Inhibition of COX Enzymes by Thienopyrimidine Derivatives
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
These results demonstrate the compound's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of thienopyrimidine derivatives has revealed that specific substitutions at various positions significantly affect their biological activities. The presence of electron-withdrawing groups such as halogens on the aromatic rings enhances antimicrobial activity, while certain alkyl substitutions can improve anti-inflammatory properties .
Case Studies
In one notable study, a series of thienopyrimidine derivatives were synthesized and screened for their biological activities. The most potent compounds exhibited not only antimicrobial effects but also significant anti-inflammatory properties through the modulation of cytokine production in macrophages . This dual action suggests that these compounds could be developed into multifunctional therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
